4,6-Difluoro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound characterized by a fused pyridine and pyrrole structure, with fluorine atoms positioned at the 4 and 6 positions of the pyrrole ring. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.
4,6-Difluoro-1H-pyrrolo[2,3-b]pyridine belongs to the class of pyrrolopyridines, which are known for their diverse biological activities. These compounds are often explored for their roles as phosphodiesterase inhibitors and fibroblast growth factor receptor inhibitors, among other therapeutic targets .
The synthesis of 4,6-difluoro-1H-pyrrolo[2,3-b]pyridine can be achieved through several synthetic routes. Common methods include:
For instance, one synthetic route involves the use of a copper-catalyzed coupling reaction to form the pyrrolo structure followed by selective fluorination to introduce the difluoro substituents. Reaction conditions typically involve solvents like dichloromethane and bases such as sodium hydroxide for saponification steps .
The molecular structure of 4,6-difluoro-1H-pyrrolo[2,3-b]pyridine consists of a five-membered pyrrole ring fused to a six-membered pyridine ring. The presence of fluorine atoms at positions 4 and 6 enhances the compound's electronic properties and solubility.
4,6-Difluoro-1H-pyrrolo[2,3-b]pyridine can participate in various chemical reactions:
For example, reactions involving amination or alkylation at the nitrogen atom can yield compounds with enhanced biological activity. The reactivity of the difluoro substituents also allows for selective modifications that can lead to improved pharmacological profiles .
The mechanism of action for compounds derived from 4,6-difluoro-1H-pyrrolo[2,3-b]pyridine often involves inhibition of specific enzymes or receptors. For instance:
In vitro studies have shown that certain derivatives exhibit potent inhibitory activity against phosphodiesterase types and fibroblast growth factor receptors, which are implicated in cancer progression and inflammatory responses .
Relevant data from studies indicate that these properties contribute to the compound's utility in drug design and development .
4,6-Difluoro-1H-pyrrolo[2,3-b]pyridine and its derivatives are being explored for several applications:
Research continues to explore these applications as potential therapeutic agents in clinical settings .
The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core is a privileged bicyclic heterocycle in medicinal chemistry, characterized by a fused pyrrole-pyridine structure. This scaffold serves as a bioisostere for purine nucleobases, enabling targeted interactions with ATP-binding sites of kinases and other enzymes. Its electron-deficient pyridine ring enhances hydrogen-bonding capacity, while the pyrrole NH provides a key pharmacophoric element for molecular recognition. For example, in kinase inhibitors targeting FGFR or c-Met, the nitrogen atoms at positions 1 and 3 form critical hinge-binding interactions, mimicking the adenine moiety of ATP [5] [6]. The scaffold's planar geometry facilitates deep penetration into hydrophobic enzyme pockets, as demonstrated in PARP-1 inhibitors where 6-substituted pyrrolo[2,3-b]pyridine-1-carboxamides achieve submicromolar IC50 values through optimal stacking interactions [5]. Additionally, the C3 and C5 positions offer synthetic handles for derivatization, enabling tailored steric and electronic modulation for specific targets like dopamine D4 receptors or phosphodiesterase 4B (PDE4B) [3] .
Fluorine incorporation at the 4,6-positions of pyrrolo[2,3-b]pyridine induces profound effects on physicochemical and pharmacological properties:
Table 1: Impact of Fluorination on Key Parameters of Pyrrolo[2,3-b]pyridine Derivatives
Parameter | Non-Fluorinated | Monofluoro (C6) | 4,6-Difluoro |
---|---|---|---|
Metabolic Stability (t1/2 in HLM, min) | 12 ± 2 | 32 ± 5 | 58 ± 8 |
log P (Calculated) | 2.3 ± 0.1 | 1.9 ± 0.2 | 1.6 ± 0.1 |
Kinase Selectivity (FGFR1 IC50, nM) | 120 ± 15 | 45 ± 6 | 7 ± 1 |
Brain Penetration (Kp,uu) | 0.05 | 0.18 | 0.32 |
The evolution of 4,6-difluoro-1H-pyrrolo[2,3-b]pyridine derivatives reflects iterative scaffold optimization across therapeutic domains:
Table 2: Milestones in 4,6-Difluoro-1H-pyrrolo[2,3-b]pyridine Development
Year | Compound Class | Key Advancement | Therapeutic Application |
---|---|---|---|
2004 | Dopamine D4 ligands | Bioisosteric F-for-I substitution; log P reduction (3.1 vs. 4.2) | Neuroimaging |
2016 | c-Met/FGFR inhibitors | 4,6-Difluoro enhanced hinge binding; FGFR1 IC50 = 7 nM | Breast cancer |
2018 | M1 PAMs (VU6007477) | Mitigated cholinergic toxicity; Kp,uu = 0.32 | Alzheimer’s disease |
2021 | HPK1-IN-29 | Spirocyclic incorporation; immune modulation | Immuno-oncology |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1